N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyanomethyl group attached to a phenyl ring, which is further connected to a butanamide chain with a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a pyrazole derivative to introduce the nitro group. This is followed by the formation of the butanamide chain through a series of condensation reactions. The cyanomethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyanomethyl group can be hydrolyzed to form a carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Conversion to carboxylic acids.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyanomethyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyanomethyl)phenyl]-4-(4-amino-1H-pyrazol-1-yl)butanamide
- N-[4-(cyanomethyl)phenyl]-4-(4-methyl-1H-pyrazol-1-yl)butanamide
- N-[4-(cyanomethyl)phenyl]-4-(4-chloro-1H-pyrazol-1-yl)butanamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both a nitro group and a cyanomethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-(4-nitropyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c16-8-7-12-3-5-13(6-4-12)18-15(21)2-1-9-19-11-14(10-17-19)20(22)23/h3-6,10-11H,1-2,7,9H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTKOXRXMCAKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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